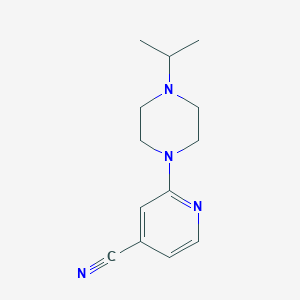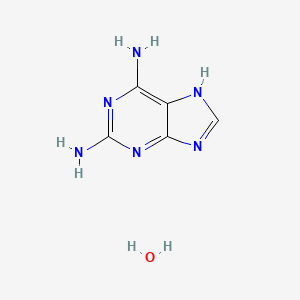
2,6-DiaMinopurine Hydrate
Overview
Description
2,6-DiaMinopurine Hydrate is a derivative of purine, a heterocyclic aromatic organic compound. It is known for its role in various biochemical and pharmaceutical applications. The compound is characterized by the presence of two amino groups attached to the purine ring at positions 2 and 6, and it is often used in research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-DiaMinopurine Hydrate typically involves the reaction of guanine with ammonia under high pressure and temperature conditions. Another method includes the reaction of 2,6-dichloropurine with ammonia, which replaces the chlorine atoms with amino groups.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-DiaMinopurine Hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The amino groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various purine derivatives, which have applications in medicinal chemistry and biochemistry.
Scientific Research Applications
2,6-DiaMinopurine Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in DNA and RNA interactions, as it can pair with thymine and uracil.
Medicine: It has been explored for its potential use in antiviral and anticancer therapies.
Mechanism of Action
2,6-DiaMinopurine Hydrate exerts its effects by incorporating into nucleic acids, where it pairs with thymine or uracil through hydrogen bonding. This incorporation can stabilize the DNA or RNA structure, affecting various biological processes. The compound’s ability to form additional hydrogen bonds compared to adenine makes it a valuable tool in studying nucleic acid interactions .
Comparison with Similar Compounds
Adenine: A naturally occurring purine base in DNA and RNA.
2-Aminopurine: Another purine derivative used in biochemical research.
Guanine: A purine base found in DNA and RNA.
Uniqueness: 2,6-DiaMinopurine Hydrate is unique due to its ability to form three hydrogen bonds with thymine or uracil, compared to the two bonds formed by adenine. This property enhances the stability of nucleic acid structures and makes it a valuable compound for studying genetic material and developing new therapeutic agents .
Properties
IUPAC Name |
7H-purine-2,6-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;/h1H,(H5,6,7,8,9,10,11);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKADKJJNEZZNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


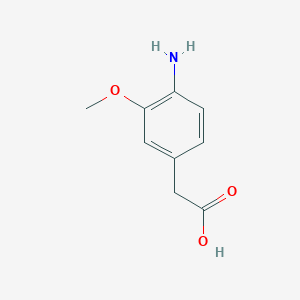
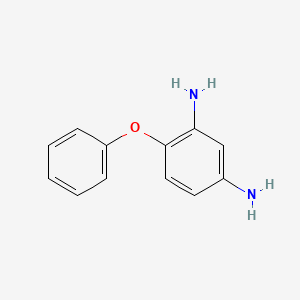
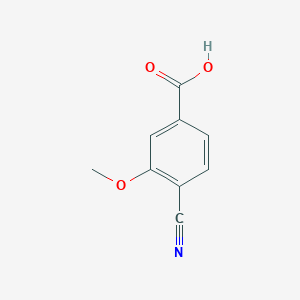
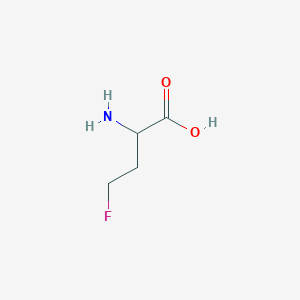
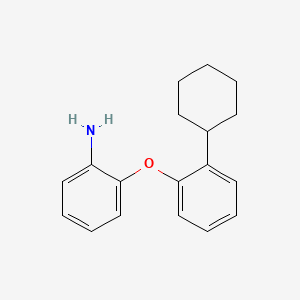
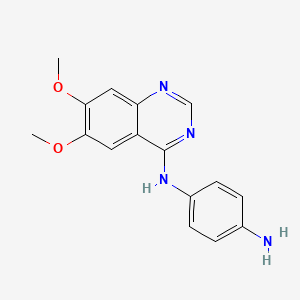
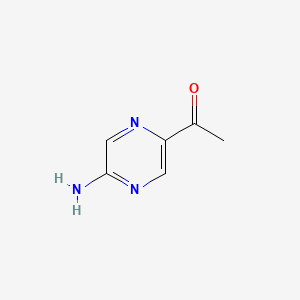
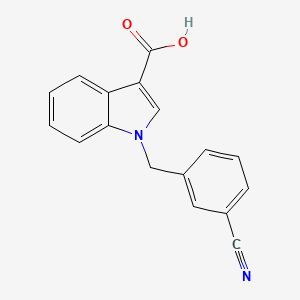
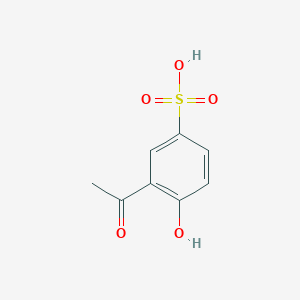

![[(2-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1645409.png)
![Methyl 3'-amino-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1645414.png)
